2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine
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Overview
Description
2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine is a synthetic compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen heterocycles known for their wide range of biological activities and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess. The reaction conditions typically involve the use of specific imine reductases and optimized reaction parameters to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing an efficient and environmentally friendly approach to producing this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted diazepane compounds .
Scientific Research Applications
2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine include other diazepane derivatives, such as:
- 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid
- 4-(4-Methyl-1,4-diazepan-1-yl)aniline
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the difluoro group and the diazepane ring contributes to its unique chemical and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H19F2N3 |
---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
2,2-difluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H19F2N3/c1-13-3-2-4-14(6-5-13)8-9(10,11)7-12/h2-8,12H2,1H3 |
InChI Key |
KOQAJPUDQBFSAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)CC(CN)(F)F |
Origin of Product |
United States |
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